

what is the mechanism of action of Branebrutinib

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Compound Focus: Branebrutinib

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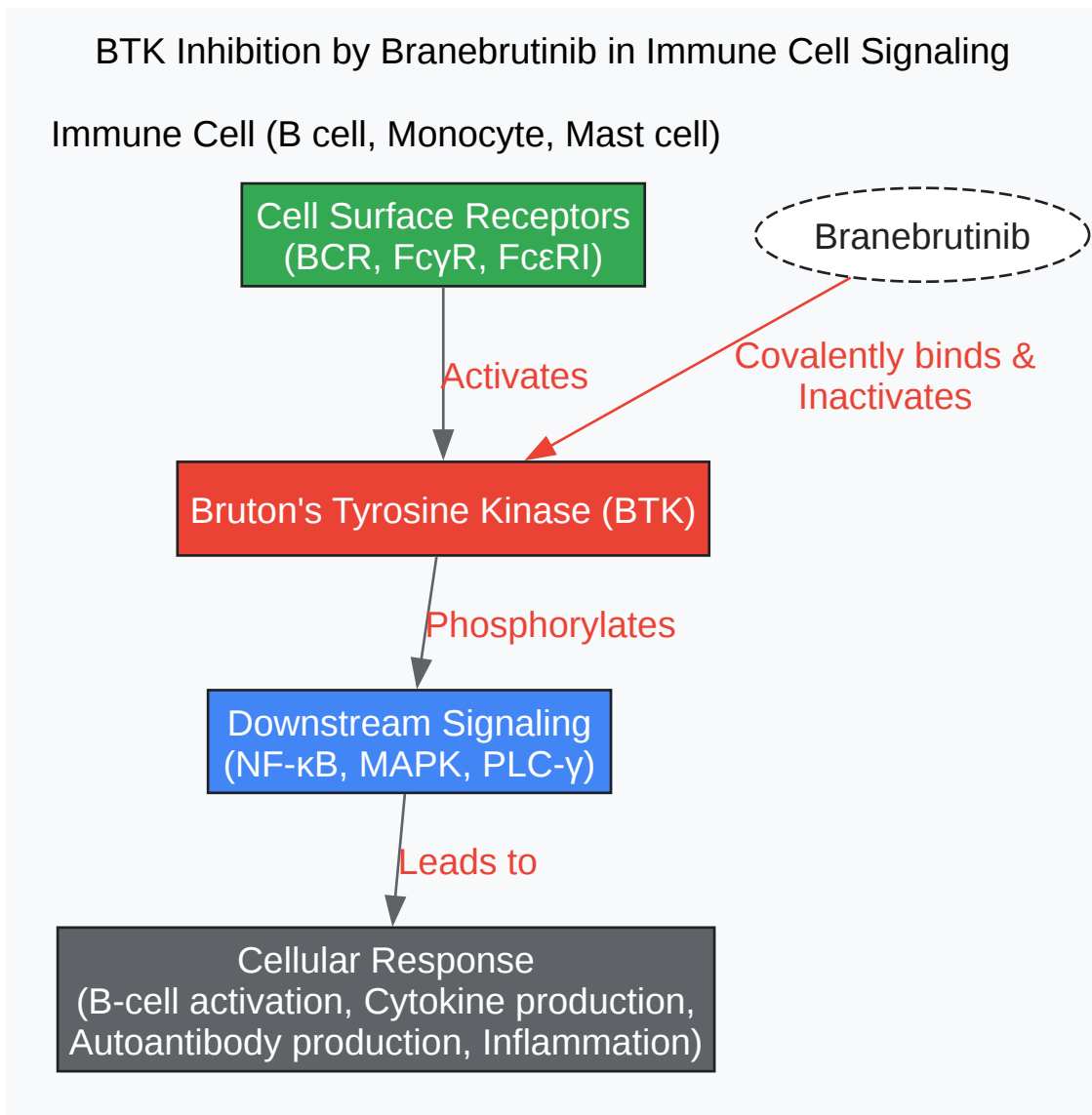
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Molecular Mechanism of Action

Branebrutinib works by covalently and irreversibly binding to Bruton's Tyrosine Kinase (BTK), permanently inactivating it.

- **Target Specificity:** **Branebrutinib** is designed to be **highly selective** for BTK. It demonstrates more than 5,000-fold selectivity for BTK over 240 other kinases. Within the same kinase family (Tec family), its selectivity ranges from 9- to 1010-fold [1] [2].
- **Covalent Binding:** The inhibitor forms a permanent covalent bond with a **cysteine residue (Cys481)** located in the active site of the BTK enzyme. This bond rapidly inactivates BTK's enzymatic function, preventing it from participating in downstream signaling pathways [3] [2] [4].
- **Key Biological Effect:** By inactivating BTK, **branebrutinib** disrupts signaling through several critical immune receptors, including the **B-cell receptor (BCR)** and **Fc receptors (FcγR, FcεRI)**. This disruption affects the activation, proliferation, and survival of B cells and also inhibits pro-inflammatory signaling in myeloid cells like monocytes and macrophages [1] [4].

The following diagram illustrates the key signaling pathways that **branebrutinib** inhibits through its action on BTK.



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Quantitative Pharmacology

The promising profile of **branebrutinib** is supported by robust quantitative data from preclinical and clinical studies.

Parameter	Findings	Context / Significance
BTK Occupancy (RO)	100% after single 10 mg dose [1]	Demonstrates rapid and complete target engagement in humans.

Parameter	Findings	Context / Significance
BTK Occupancy Half-life	115–154 hours (~5–6 days) [1]	Long-lasting effect despite short plasma half-life; enables sustained inhibition.
Plasma Half-life (t _{1/2})	1.2–1.7 hours [1]	Rapidly cleared from circulation.
Time to C _{max} (T _{max})	<1 hour [1]	Rapidly absorbed after oral administration.
Selectivity	>5,000-fold over most other kinases [1] [2]	Suggests potential for a reduced off-target toxicity profile.
Efficacious Dose (Preclinical)	≥0.5 mg/kg (once daily) [1] [2]	Achieved ≥90% BTK occupancy and maximal efficacy in animal models of RA and lupus.

Key Experimental Evidence

The development of **branebrutinib** is backed by detailed experimental protocols, particularly a first-in-human Phase I study.

- **Study Design:** A randomized, double-blind, placebo-controlled, **Phase I study (NCT02705989)** in healthy participants. It included Single-Ascending Dose (SAD: 0.3–30 mg), Multiple-Ascending Dose (MAD: 0.3–10 mg daily for 14 days), and a Japanese cohort (JMAD) [1].
- **Primary Endpoint:** Safety and tolerability. The study concluded **branebrutinib** was **well-tolerated**, with most adverse events being mild to moderate [1].
- **Key Pharmacodynamic Assay:** A **mass spectrometry-based method** was used to directly measure the ratio of drug-occupied to unoccupied BTK protein in human peripheral blood mononuclear cells (PBMCs). This provided high-resolution data on target engagement and its duration [1].
- **Preclinical Models:** Efficacy was demonstrated in established murine models, including **collagen-induced arthritis (CIA)** and the **NZB/W mouse model of lupus**, where it protected against clinical disease, joint damage, and bone loss [1] [2].

Clinical Development Status

Branebrutinib has advanced to Phase II clinical trials for several autoimmune indications, as shown in the table below.

Indication	Highest Phase	Status (as of late 2022/2023)
Systemic Lupus Erythematosus	Phase II	Trial completed (Dec 2022) [5]
Rheumatoid Arthritis	Phase II	Trial completed (Dec 2022) [5]
Sjogren's Syndrome	Phase II	Trial completed (Dec 2022) [5]
Atopic Dermatitis	Phase II	Trial completed (Aug 2022) [5]

Differentiation from Other BTK Inhibitors

Branebrutinib's clinical profile is defined by several key characteristics:

- **Rapid and Nearly Complete Target Engagement:** Achieves 100% BTK occupancy at low doses [1].
- **Prolonged Pharmacodynamic Effect:** The long half-life of the BTK protein itself means that once occupied, the pharmacodynamic effect persists for days after the drug has been cleared from the bloodstream [1].
- **High Selectivity:** Its design aims to minimize off-target effects by being highly selective for BTK [1] [2].

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